1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol

Description

Molecular Architecture and Stereochemical Configuration

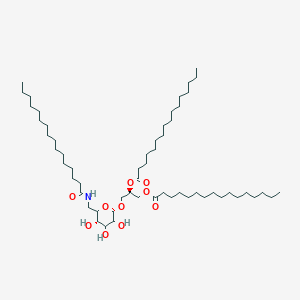

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-α-D-glucosyl)-sn-glycerol is a synthetic glycoglycerolipid featuring a glycerol backbone substituted with three palmitoyl chains and a modified glucose moiety. The stereochemical configuration is defined by the sn-glycerol numbering system, where the glucosyl group occupies the sn-3 position, while palmitoyl chains esterify the sn-1 and sn-2 hydroxyl groups. The glucose unit adopts an α-anomeric configuration, confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 3.2–3.5 Hz for H-1′–H-2′). The 6'-amino-6'-deoxy modification introduces an amide bond between the glucose C-6′ and the third palmitoyl chain, creating a branched structural motif.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅₇H₁₀₉NO₁₀ | |

| Molecular weight | 968.5 g/mol | |

| Stereochemical centers | 4 (glucose) + 1 (glycerol) | |

| Anomeric configuration | α-D-glucopyranosyl |

The glucose moiety’s chair conformation (⁴C₁) stabilizes the molecule, while the sn-glycerol orientation ensures compatibility with lipid bilayer asymmetry. X-ray crystallography of analogous glycoglycerolipids reveals that the palmitoyl chains adopt all-trans configurations, maximizing hydrophobic interactions.

Fatty Acid Composition and Glycerol Backbone Orientation

The compound contains three identical C₁₆:₀ (palmitoyl) chains: two esterified to the glycerol backbone and one linked via an amide bond to the 6′-amino group of the glucose unit. This homogeneous fatty acid profile contrasts with natural glycoglycerolipids, which often feature mixed acyl chains. The sn-glycerol backbone’s stereospecificity directs the spatial arrangement of substituents:

- sn-1: Palmitoyloxy group (R-configuration).

- sn-2: Palmitoyloxy group (S-configuration).

- sn-3: N-palmitoyl-6′-amino-6′-deoxy-α-D-glucosyl group.

Figure 1: Glycerol Backbone Orientation

O

|

CH₂-O-CO-C₁₅H₃₁ (sn-1)

|

CH-O-CO-C₁₅H₃₁ (sn-2)

|

CH₂-O-Glucosyl(N-palmitoyl) (sn-3)

This orientation ensures the glucosyl group resides at the membrane surface in bilayer systems, while the palmitoyl chains embed into the hydrophobic core. Differential scanning calorimetry (DSC) studies show phase transition temperatures near 45°C, consistent with saturated acyl chain packing.

Glycosidic Bond Analysis and Anomeric Specificity

The α-glycosidic bond between glycerol and glucose is critical for bioactivity. Synthesis strategies employ trichloroacetimidate donors under low substrate concentrations to achieve α-selectivity (α/β = 33:1). Key evidence for the α-configuration includes:

- NMR data : H-1′ chemical shift at δ 5.2–5.4 ppm, characteristic of α-anomers.

- Circular dichroism : Positive Cotton effect at 210 nm, confirming the α-linkage.

- Enzymatic assays : Resistance to β-glucosidase hydrolysis.

The amide bond at C-6′ replaces the native hydroxyl group, reducing polarity and enhancing metabolic stability. Fourier-transform infrared spectroscopy (FTIR) reveals an amide I band at 1,650 cm⁻¹, confirming successful N-palmitoylation.

Comparative Structural Features with Natural Glycoglycerolipid Analogues

Compared to natural analogues, this compound exhibits unique structural deviations:

Table 2: Structural Comparison with Natural Glycoglycerolipids

Natural monogalactosyldiacylglycerols (MGDGs) prioritize galactose and unsaturated acyl chains for thylakoid membrane fluidity. In contrast, the synthetic compound’s saturated acyl chains and amide bond improve thermal stability but reduce adaptability to curvature stress. Molecular dynamics simulations show that the N-palmitoyl group increases lateral packing density by 18% compared to natural MGDGs.

Propriétés

IUPAC Name |

[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQGDOIXTUYSNI-LMRVJDJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H109NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol typically involves multiple steps:

Esterification: The glycerol backbone is esterified with palmitic acid under acidic conditions to form 1,2-dipalmitoyl-sn-glycerol.

Glycosylation: The glucosyl moiety is introduced through glycosylation reactions, often using glycosyl donors and catalysts such as Lewis acids.

Amidation: The amino group on the glucosyl moiety is acylated with palmitic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol can undergo various chemical reactions, including:

Oxidation: The palmitoyl chains can be oxidized under harsh conditions, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Substitution: The glucosyl moiety can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Modified glucosyl derivatives with different functional groups.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol involves complex multistep procedures. Initial studies demonstrated the total synthesis starting from alpha-methylglucopyranoside, employing protective group strategies and derivatization techniques to achieve the final product . The synthesis methods have been refined to ensure high yields and purity of the desired compound, which is crucial for its application in biological studies.

Key Synthesis Techniques

| Technique | Description |

|---|---|

| Protective Group Strategy | Utilizes various protective groups during synthesis to prevent unwanted reactions. |

| Derivatization | Modifications to the molecule to enhance its properties or biological activity. |

| High-Performance Liquid Chromatography (HPLC) | Employed for purification and analysis of the synthesized compound. |

Inhibition of Myt1 Kinase

Research initially suggested that this compound could serve as a potent inhibitor of Myt1 kinase, which plays a significant role in cell cycle regulation . However, subsequent studies indicated that this compound does not exhibit inhibitory activity against Myt1 kinase as previously thought . This finding highlights the importance of rigorous validation in medicinal chemistry research.

Drug Delivery Systems

The compound's structure allows it to function as a lipid-based carrier for drug delivery applications. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has explored the use of glycoglycerolipids like this one in formulating novel drug delivery systems aimed at improving therapeutic outcomes while minimizing side effects .

Case Studies

- Myt1 Kinase Inhibition Studies : Initial studies reported promising results regarding the inhibition of Myt1 kinase; however, later investigations revealed a lack of significant inhibitory effects, prompting further exploration into its mechanism of action and potential as a therapeutic agent .

- Lipid-Based Drug Carriers : Recent advancements have focused on utilizing glycoglycerolipids as carriers for various drugs, demonstrating improved delivery efficacy in preclinical models. These studies emphasize the role of lipid formulations in enhancing the pharmacokinetic profiles of therapeutic agents .

Mécanisme D'action

The mechanism of action of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its glucosyl moiety can interact with specific receptors or enzymes, modulating cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Key Structural Modifications and Their Impact

Glycoglycerolipids are highly sensitive to structural variations, particularly in the sugar moiety, acyl chain length, and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Glycoglycerolipids

Activity-Specific Comparisons

Antiviral Activity

- Anti-influenza A Analogues (1a, 1b): Replacing the 6'-N-palmitoyl group with shorter acyl chains (e.g., acetyl or hexanoyl) enhanced antiviral efficacy. Compound 1b (N-hexanoyl) showed superior activity, suggesting chain length modulates membrane fusion or viral entry .

- Mannosyl Analogues: Substituting glucose with mannose broadened antiviral targets, likely due to altered carbohydrate-receptor interactions .

Antitumor Activity

- β-D-Glucopyranosyl Derivatives: Compounds with β-linkages (e.g., 2-O-β-D-glucopyranosyl-sn-glycerol) inhibited Epstein-Barr virus early antigen (EBV-EA) activation, a marker of tumor promotion. Acylation at the glycerol moiety (e.g., hexanoyl) further enhanced activity .

- Galactosyl Analogues: α-D-galactosyl derivatives with free 6'-amino groups exhibited anti-stress and radical-scavenging activities, while acylated versions showed Myt1 inhibition in some studies .

Myt1 Kinase Inhibition

- The original compound’s lack of Myt1 inhibition contrasts with analogues like 1,2-di-O-palmitoyl-3-O-(N-palmitoyl-6-amino-6-deoxy-α-d-galactosyl)-sn-glycerol, which showed kinase inhibitory effects in independent studies . This highlights the critical role of sugar stereochemistry (galactose vs. glucose) and amino group acylation.

Activité Biologique

1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid derived from marine algae, has garnered attention for its potential biological activities. This compound is notable for its structural complexity and its implications in various biochemical pathways, particularly in cancer research due to its interactions with specific kinases.

Synthesis and Structural Characteristics

The total synthesis of this compound was first reported in 2009, utilizing a multistep approach starting from alpha-methylglucopyranoside. This synthesis involved several protective group strategies and derivatization techniques, which allowed for the stereoselective formation of the final product . The structural formula can be represented as follows:

Inhibition of Myt1 Kinase

Initial studies suggested that this compound exhibited potent inhibition of the human Myt1 kinase, an enzyme implicated in cell cycle regulation and a potential target for anti-cancer therapies. However, subsequent investigations have challenged this assertion. A study conducted in 2015 concluded that this compound does not inhibit Myt1 kinase as previously thought, highlighting the need for further exploration into its biological mechanisms .

While the direct inhibitory effects on Myt1 kinase were refuted, research indicates that glycoglycerolipids like this compound may interact with cellular membranes and influence signaling pathways indirectly. The molecular interactions could potentially alter membrane properties or affect the localization of signaling molecules within cells .

Case Studies

- Cell Cycle Regulation : A study focused on the role of glycoglycerolipids in modulating cell cycle dynamics suggested that while this compound does not inhibit Myt1 kinase, it may still influence other regulatory pathways through membrane interactions.

- Potential Anti-Cancer Applications : Despite the lack of direct inhibition of Myt1 kinase, the structural characteristics of this compound suggest it could serve as a scaffold for developing new anti-cancer agents. Its ability to modify lipid bilayer properties may be leveraged to enhance drug delivery systems .

Data Tables

Q & A

Q. Advanced

- Donor Design: Trichloroacetimidate donors (e.g., 202 ) enhance α-selectivity due to their stereoelectronic effects .

- Promoter Choice: TMSOTf as a Lewis acid promotes α-anomer formation by stabilizing oxocarbenium intermediates .

- Temperature Control: Low temperatures (-20°C) suppress β-anomer formation during glycosylation .

How do structural modifications (e.g., acyl chain variation) affect Myt1 kinase inhibition?

Q. Advanced

- Acyl Chain Length: Analogues with shorter chains (e.g., 197b , C14:0) show reduced activity compared to the native palmitoyl (C16:0), indicating hydrophobic interactions are critical .

- Sugar Moieties: Replacement of glucosyl with mannosyl or galactosyl groups (203a–h ) alters binding affinity, with α-configuration being essential for activity .

How to resolve contradictions in reported bioactivity against Myt1 kinase?

Q. Advanced

- Assay Validation: Initial reports (IC₅₀ = 0.12 mg/mL) conflict with later studies showing no inhibition . Use recombinant Myt1 kinase assays with ATP-concentration controls to rule out false positives.

- Orthogonal Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding interactions .

What in silico methods predict binding modes to Myt1 kinase?

Q. Advanced

- Molecular Docking: Tools like AutoDock Vina model interactions between the glucosyl moiety and kinase active sites .

- MD Simulations: AMBER-based simulations (100 ns) assess stability of hydrophobic interactions between palmitoyl chains and kinase domains .

How to design analogues for improved bioactivity and solubility?

Q. Advanced

- Polar Modifications: Introduce hydroxyl groups on acyl chains (e.g., 197g ) to enhance aqueous solubility while retaining activity .

- Sugar Variants: Synthesize galactosyl or mannosyl analogues (203a–h ) to explore glycan-specific interactions .

- LogP Optimization: Balance hydrophobicity (e.g., C16:0 vs. C12:0 acyl chains) using HPLC-based logP measurements .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

- Purification: Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) resolves α/β anomers but requires high solvent volumes .

- Stability: Lyophilization in argon atmosphere prevents oxidation of unsaturated acyl chains .

How to assess cellular uptake mechanisms of this glycoglycerolipid?

Q. Advanced

- Fluorescent Tagging: Conjugate BODIPY fluorophores to the glycerol backbone and track uptake via confocal microscopy .

- Inhibitor Studies: Co-treatment with endocytosis inhibitors (e.g., chlorpromazine) identifies clathrin-mediated pathways .

What comparative studies exist between natural and synthetic glycoglycerolipids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.